molecular formula C8H14O3 B080165 5,5-Diethyl-1,3-dioxan-2-one CAS No. 13423-63-7

5,5-Diethyl-1,3-dioxan-2-one

Cat. No. B080165
CAS RN: 13423-63-7
M. Wt: 158.19 g/mol
InChI Key: JJCRWNPMISIXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diethyl-1,3-dioxan-2-one is a cyclic carbonate compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of 5,5-Diethyl-1,3-dioxan-2-one is not fully understood. However, it is believed that the cyclic carbonate ring can undergo ring-opening reactions in the presence of nucleophiles such as water, alcohols, and amines. This property has been utilized in the synthesis of various compounds such as polycarbonates and drug delivery systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are still being studied. However, it has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications. It has also been shown to have good biodegradability, which is important for reducing environmental impact.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,5-Diethyl-1,3-dioxan-2-one in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous future directions for the research and development of 5,5-Diethyl-1,3-dioxan-2-one. One potential direction is the synthesis of new compounds using 5,5-Diethyl-1,3-dioxan-2-one as a building block. Another direction is the optimization of the synthesis method to improve the yield and purity of 5,5-Diethyl-1,3-dioxan-2-one. Additionally, further studies on the biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are needed to fully understand its potential applications in drug delivery and other fields.

Synthesis Methods

The synthesis of 5,5-Diethyl-1,3-dioxan-2-one can be achieved through various methods. One of the most common methods is the reaction of ethyl vinyl ether with carbon dioxide using a catalyst such as tetrabutylammonium bromide. Another method involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst such as sodium methoxide. The yield of 5,5-Diethyl-1,3-dioxan-2-one can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

5,5-Diethyl-1,3-dioxan-2-one has been widely studied for its potential applications in various fields. In materials science, it has been used as a monomer to synthesize polycarbonates, which have excellent mechanical properties and can be used in the production of various products such as automotive parts, electronic devices, and medical equipment. In organic chemistry, it has been used as a building block to synthesize various compounds such as cyclic carbonates, lactones, and esters. In biochemistry, it has been studied for its potential as a drug delivery agent due to its biocompatibility and biodegradability.

properties

CAS RN

13423-63-7

Product Name

5,5-Diethyl-1,3-dioxan-2-one

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-diethyl-1,3-dioxan-2-one

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3

InChI Key

JJCRWNPMISIXJF-UHFFFAOYSA-N

SMILES

CCC1(COC(=O)OC1)CC

Canonical SMILES

CCC1(COC(=O)OC1)CC

Other CAS RN

13423-63-7

synonyms

5,5-diethyl-1,3-dioxan-2-one

Origin of Product

United States

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